16-Hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid
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Overview
Description
K252b is an indolocarbazole compound isolated from the actinomycete Nocardiopsis. It is known for its role as an ectoprotein kinase inhibitor, which means it inhibits protein kinases located outside the cell membrane. K252b is structurally related to K252a and staurosporine, both of which are low-molecular-weight alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: K252b is synthesized through a series of chemical reactions starting from indole derivatives. The synthesis involves multiple steps, including cyclization, oxidation, and functional group modifications. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of K252b involves large-scale fermentation of the actinomycete Nocardiopsis, followed by extraction and purification processes. The fermentation process is optimized to maximize the yield of K252b, and the compound is then isolated using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: K252b undergoes various chemical reactions, including:
Oxidation: K252b can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups on K252b, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce new functional groups into the K252b molecule, enhancing its specificity and potency.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions are typically derivatives of K252b with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
K252b has a wide range of scientific research applications, including:
Chemistry: K252b is used as a tool compound to study protein kinase inhibition and to develop new kinase inhibitors.
Biology: It is employed in research on nerve growth factors and neurite outgrowth, as well as in studies on cell signaling pathways.
Medicine: K252b has potential therapeutic applications in treating neurodegenerative diseases and certain types of cancer due to its kinase inhibitory properties.
Industry: The compound is used in the development of new drugs and as a reference standard in pharmaceutical research
Mechanism of Action
K252b is structurally similar to K252a and staurosporine. The primary difference between K252b and K252a is the presence of a carboxylic acid group in K252b, whereas K252a has an ester group. This structural difference affects their cell permeability and biological activity. Staurosporine, another related compound, is a potent inhibitor of protein kinase C and has broader kinase inhibitory activity compared to K252b .
Comparison with Similar Compounds
K252a: A cell-permeable kinase inhibitor with an ester group.
Staurosporine: A potent inhibitor of protein kinase C with broader kinase inhibitory activity
Properties
IUPAC Name |
16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5/c1-25-26(33,24(31)32)10-17(34-25)28-15-8-4-2-6-12(15)19-20-14(11-27-23(20)30)18-13-7-3-5-9-16(13)29(25)22(18)21(19)28/h2-9,17,33H,10-11H2,1H3,(H,27,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSOPBXQXSAAAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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